6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide, also known as Orteronel, is a compound with significant relevance in pharmaceutical research, particularly as an androgen synthesis inhibitor. It is classified under the category of small molecule inhibitors targeting specific enzymes involved in steroidogenesis. The compound's chemical structure features a naphthamide moiety linked to a pyrroloimidazole framework, contributing to its biological activity.
The compound is identified by the CAS number 426219-18-3 and has a molecular formula of , with a molecular weight of 307.35 g/mol . It is primarily classified as an androgen biosynthesis inhibitor due to its selective inhibition of the cytochrome P450 enzyme CYP17A1, which plays a critical role in the production of androgens such as testosterone and dehydroepiandrosterone.
The synthesis of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide typically involves multi-step organic reactions that include:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide can be represented as follows:
Key structural features include:
The compound undergoes various chemical reactions relevant to its function as an inhibitor:
The inhibition mechanism involves competitive binding to the enzyme's active site, significantly reducing androgen levels in serum.
Orteronel's mechanism of action primarily involves:
Studies indicate that after administration, serum levels of dehydroepiandrosterone and testosterone are rapidly suppressed, suggesting effective therapeutic potential for conditions requiring androgen suppression .
The physical properties of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide include:
Property | Value |
---|---|
Molecular Weight | 307.35 g/mol |
Molecular Formula | C18H17N3O2 |
Boiling Point | Predicted at 685.1 ± 45 °C |
Density | 1.35 g/cm³ |
Solubility | Soluble in DMSO |
Physical Form | White solid |
Safety data indicates that the compound requires handling precautions due to potential hazards associated with exposure .
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide has several significant applications in scientific research:
The systematic IUPAC name 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide provides a complete topological description of this hybrid polycyclic compound. The name reflects its core structural features: a naphthalene-2-carboxamide moiety linked via its 6-position to a bicyclic pyrroloimidazole system bearing a chiral hydroxy group [2] [7]. This complex nomenclature arises from the fusion of two heterocyclic systems:
Table 1: Nomenclature and Identifiers of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
Identifier Type | Specification | Reference |
---|---|---|
Systematic IUPAC Name | 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide | [3] |
CAS Number (Racemate) | 426219-18-3 | [2] [7] |
CAS Number (S-Enantiomer) | 566939-85-3 (Orteronel) | [4] [8] |
CAS Number (R-Enantiomer) | 426219-23-0 | [3] [6] |
Pharmaceutical Code | TAK-700 (S-enantiomer) | [4] [7] |
Molecular Formula | C₁₈H₁₇N₃O₂ | [2] [4] |
Molecular Weight | 307.35 g/mol | [4] [7] |
Canonical SMILES | CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | [7] |
Structurally, the molecule belongs to a specialized class of fused heterobicyclic naphthalene conjugates. Key features include:
This architecture classifies it as an N-fused heterocyclic prodrug motif in medicinal chemistry, where the imidazole nitrogen participates in biochemical interactions critical for its pharmacological activity [4] [8].
The discovery of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide emerged from targeted efforts to develop selective CYP17A1 inhibitors for prostate cancer therapy. Its development timeline reflects key milestones:
Table 2: Key Historical Milestones in the Development of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide
Year | Development Phase | Significance | Reference |
---|---|---|---|
Pre-2008 | Lead Identification | Discovery of racemic TAK-700 via HTS targeting CYP17A1 | [7] |
2009 | Enantiomer Resolution | (S)-enantiomer (Orteronel) selected for clinical development | [4] [8] |
2010 | Preclinical Characterization | Demonstrated 5–10-fold selectivity for 17,20-lyase over 17α-hydroxylase in human cells | [4] [7] |
2011-2012 | Phase I/II Trials | Established 400 mg BID as biologically effective dose with 89% testosterone suppression | [7] |
2013-2015 | Phase III Trials (ELM-PC) | Showed PSA response (≥50% decline) in 54% of chemotherapy-naïve mCRPC patients | [4] [7] |
The compound’s design overcame historical challenges in CYP17A1 inhibition:
Though Orteronel did not achieve regulatory approval, its development provided foundational insights for next-generation CYP17A1 inhibitors, emphasizing enzyme isoform selectivity and chiral pharmacophore design in oncology drug discovery [4] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0